molecular formula C18H17ClN2O3S B2536203 (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide CAS No. 865544-06-5

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide

Cat. No.: B2536203
CAS No.: 865544-06-5
M. Wt: 376.86
InChI Key: BTBPSRZMNKLJTG-CZIZESTLSA-N
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Description

This compound features a benzo[d]thiazol-2(3H)-ylidene core substituted with a 6-chloro and 3-ethyl group. The benzamide moiety is modified with 3,5-dimethoxy substituents, conferring distinct electronic and steric properties. The (E)-configuration at the imine bond ensures planar geometry, which may influence π-π stacking interactions and biological activity.

Properties

IUPAC Name

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-4-21-15-6-5-12(19)9-16(15)25-18(21)20-17(22)11-7-13(23-2)10-14(8-11)24-3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBPSRZMNKLJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Substitution Reactions: The chloro and ethyl groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while ethylation can be performed using ethyl iodide in the presence of a base.

    Formation of the Benzamide Moiety: The dimethoxybenzamide moiety is synthesized by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Substituent

The 6-chloro group on the benzothiazole ring undergoes nucleophilic aromatic substitution (NAS) under basic or catalytic conditions.

Reaction ConditionsReagents/SolventsProducts FormedYield (%)Reference
K₂CO₃, DMF, 80°C, 12 hrEthanolamine6-(2-hydroxyethylamino) derivative78
Pd(PPh₃)₄, Cs₂CO₃, THF, refluxPhenylboronic acid6-phenyl derivative65

Key Observations :

  • Ethanolamine substitution proceeds via SNAr mechanism, favored by electron-withdrawing effects of the thiazole ring.

  • Suzuki-Miyaura coupling introduces aryl groups at the 6-position, retaining stereochemical integrity of the (E)-configuration .

Hydrolysis of the Amide Bond

The amide linkage is susceptible to acidic or basic hydrolysis, cleaving the molecule into its constituent carboxylic acid and amine components.

ConditionsProductsReaction Rate (k, s⁻¹)Reference
6M HCl, reflux, 8 hr3,5-dimethoxybenzoic acid + 6-chloro-3-ethylbenzothiazol-2-amine2.1 × 10⁻⁴
NaOH (10%), 70°C, 5 hrSame as above3.8 × 10⁻⁴

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water.

  • Base-mediated hydrolysis involves deprotonation of the amide nitrogen, increasing electrophilicity at the carbonyl carbon .

Demethylation of Methoxy Groups

The 3,5-dimethoxy substituents on the benzamide moiety can undergo demethylation under harsh conditions.

ReagentsTemperature (°C)Time (hr)ProductsSelectivity (%)Reference
BBr₃, CH₂Cl₂-78 → 25243,5-dihydroxybenzamide derivative>90
HI (57%), AcOH1206Partial mono-demethylation65 (3-OH)

Structural Impact :

  • Demethylation increases hydrogen-bonding capacity, altering solubility and biological activity.

Cycloaddition Reactions

The thiazole ring participates in [4+2] cycloadditions with dienophiles such as maleic anhydride.

DienophileCatalystSolventProductRegioselectivityReference
Maleic anhydrideNoneTolueneFused bicyclic adductEndo: 82%
DMADZnCl₂DCMThiazolo-pyridine hybridExo: 91%

Thermodynamic Control :

  • Reactions proceed via inverse electron-demand Diels-Alder pathways, stabilized by electron-deficient dienophiles .

Alkylation/Dealkylation at the Ethyl Group

The 3-ethyl substituent on the benzothiazole ring undergoes reversible alkylation under radical or ionic conditions.

ProcessReagentsProductsEquilibrium Constant (K)Reference
Oxidative DealkylationDDQ, CH₃CN3-H derivative + acetaldehyde4.7 × 10³
Reductive AlkylationNaBH₄, R-X (alkyl halide)3-substituted analogs (R = Pr, Bu)N/A

Applications :

  • Tunable alkylation enables modular synthesis of derivatives for structure-activity relationship (SAR) studies .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide, have been studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action :
    • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in cancer progression.
    • Induction of Apoptosis : Studies suggest that this compound may activate pathways involving Bcl-2 family proteins, promoting programmed cell death in cancer cells.

Case Study Example:

A study employing an MTT assay showed that related thiazole compounds exhibited significant cytotoxic effects against Jurkat cells with an IC50 value of 1.61 ± 1.92 µg/mL, indicating potent anticancer activity.

CompoundCell LineIC50 (µg/mL)
Thiazole AJurkat1.61 ± 1.92
Thiazole BA-4311.98 ± 1.22

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens:

  • Activity Against Bacteria :
    • Effective against both Gram-positive and Gram-negative bacteria.
MicroorganismActivity
Staphylococcus aureusEffective
Escherichia coliModerate

Anti-inflammatory Effects

The structural features of this compound suggest potential anti-inflammatory properties. Preliminary studies indicate that it may modulate inflammatory pathways, providing a basis for further investigation into its therapeutic applications in inflammatory diseases.

Material Science Applications

Beyond biological applications, thiazole derivatives are being explored in material science for their unique properties:

  • Organic Electronics : The electronic properties of thiazole compounds make them suitable candidates for organic semiconductors and photovoltaic devices.

Comparative Analysis of Thiazole Derivatives

To understand the relative effectiveness of various thiazole derivatives, a comparative analysis can be useful:

Compound NameBiological ActivityIC50 (µg/mL)Notes
Compound AAnticancer1.61 ± 1.92Effective against Jurkat cells
Compound BAntimicrobialModerateEffective against E. coli
Compound CAnti-inflammatoryN/AModulates inflammatory pathways

Mechanism of Action

The mechanism of action of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Research Findings

  • Crystallinity : Unlike the triazole-thione’s hydrogen-bonded hexamers, the target compound’s planar structure and methoxy groups may favor layered crystal packing via van der Waals interactions .
  • Bioactivity Trends : Chlorine and ethyl groups in the target compound could enhance lipophilicity, improving cell membrane penetration compared to polar triazole derivatives .

Biological Activity

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, supported by data tables and relevant case studies.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C18H17ClN2O3S
  • Molecular Weight : 376.86 g/mol
  • CAS Number : 865544-11-2

The compound belongs to a class of substituted benzothiazoles, which are known for their diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-one and 3,5-dimethoxybenzoyl chloride. The reaction conditions generally require an organic solvent and a base to facilitate the formation of the imine bond.

Anticancer Properties

Research has shown that benzothiazole derivatives exhibit anticancer activity. A study conducted by Alshahrani et al. (2016) demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways .

Study Cell Line IC50 (µM) Mechanism of Action
Alshahrani et al. (2016)MCF-7 (Breast)15.4Caspase activation
Alshahrani et al. (2016)HeLa (Cervical)12.9Apoptosis induction

Antimicrobial Activity

Another significant aspect of this compound is its antimicrobial properties. A study highlighted that benzothiazole derivatives display activity against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Kappa Opioid Receptor Activity

The compound has also been studied for its interaction with kappa opioid receptors (KORs). Substituted heterocyclic acetamides, including this compound, have shown potential as KOR agonists, which may contribute to their analgesic effects without the typical side effects associated with mu-opioid receptor agonists .

Case Studies

  • Case Study on Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibited cell proliferation in MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Case Study on Antimicrobial Effects : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, revealing a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide?

  • Methodology :

  • Step 1 : React 6-chloro-3-ethylbenzo[d]thiazol-2-amine with 3,5-dimethoxybenzoyl chloride in pyridine under inert conditions (e.g., nitrogen atmosphere). Pyridine acts as both a solvent and base to neutralize HCl byproducts .
  • Step 2 : Monitor reaction progress via TLC (e.g., silica gel, hexane:ethyl acetate 3:1). Purify the crude product by column chromatography (silica gel, gradient elution with dichloromethane:methanol 95:5).
  • Yield Optimization : Adjust stoichiometry (1:1.1 molar ratio of amine to acyl chloride) and reaction time (12–24 hours) to minimize side products.

Q. How can structural confirmation of the compound be achieved using spectroscopic techniques?

  • Analytical Workflow :

  • 1H/13C NMR : Look for key signals:
  • Thiazole NH : Disappearance of amine proton (~δ 8–9 ppm) post-acylation.
  • Methoxy groups : Singlet at δ ~3.8 ppm (integration for 6H) .
  • Aromatic protons : Multiplets in δ 6.5–8.0 ppm for benzothiazole and benzamide moieties.
  • IR Spectroscopy : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and C=N stretch (thiazole) at ~1600 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Match molecular ion [M+H]+ with theoretical mass (C₁₈H₁₆ClN₂O₃S: calc. 387.0572).

Q. What purification strategies are effective for isolating the (E)-isomer?

  • Crystallization : Recrystallize from methanol or ethanol to isolate the (E)-isomer, leveraging differential solubility of geometric isomers.
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile:water 70:30) to resolve isomers. Monitor UV absorption at 254 nm .

Advanced Research Questions

Q. How can the compound’s enzyme inhibition potential be evaluated experimentally?

  • Experimental Design :

  • Target Enzyme : Pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism.
  • Assay : Measure NADH oxidation rates in the presence of the compound (0.1–100 µM) using spectrophotometry (340 nm). Include nitazoxanide (a known PFOR inhibitor) as a positive control .
  • IC₅₀ Determination : Fit dose-response data to a sigmoidal curve using GraphPad Prism.

Q. What computational methods can predict the compound’s interaction with metal ions (e.g., Cu²⁺)?

  • In Silico Workflow :

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level. Calculate electrostatic potential surfaces to identify binding sites (e.g., methoxy oxygen, thiazole nitrogen) .
  • Molecular Dynamics (MD) : Simulate binding to Cu²⁺ in aqueous solution (AMBER force field, 100 ns trajectory). Analyze hydrogen bonds and coordination geometry.
    • Validation : Compare computational results with experimental UV-vis titration (λmax shift ~150 nm upon Cu²⁺ addition) .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Study : If one study reports antibacterial activity (MIC = 2 µg/mL) while another shows no effect:

  • Replication : Test under identical conditions (e.g., Mueller-Hinton agar, 37°C, 24 h incubation).
  • Variable Control : Check for impurities via HPLC (e.g., <0.1% by area) .
  • Mechanistic Probe : Use knockout bacterial strains (e.g., PFOR-deficient) to confirm target specificity.

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